molecular formula C6H8N2O2 B12884387 5-(Dimethylamino)isoxazole-3-carbaldehyde

5-(Dimethylamino)isoxazole-3-carbaldehyde

Cat. No.: B12884387
M. Wt: 140.14 g/mol
InChI Key: RMWSZVNLPIFJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)isoxazole-3-carbaldehyde: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)isoxazole-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of nitroalkanes with 3-oxetanone . Another method includes the heating of 2-formyl azirines in toluene at 200°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Dimethylamino)isoxazole-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole-3-carbaldehyde: Similar in structure but lacks the dimethylamino group.

    5-(Dimethylamino)methyl)isoxazole-3-carbaldehyde: Similar but with a methyl group attached to the dimethylamino group.

Uniqueness

5-(Dimethylamino)isoxazole-3-carbaldehyde is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(dimethylamino)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C6H8N2O2/c1-8(2)6-3-5(4-9)7-10-6/h3-4H,1-2H3

InChI Key

RMWSZVNLPIFJFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NO1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.